molecular formula C13H17N3O3S B2608580 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide CAS No. 241127-19-5

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide

Cat. No. B2608580
CAS RN: 241127-19-5
M. Wt: 295.36
InChI Key: QLJSQCADIANHJF-VBKFSLOCSA-N
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Description

“1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide” is a chemical compound. It contains a total of 37 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular formula of “1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide” is C13H17N3O2S2 . The molecule consists of 37 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of “1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide” is 311.42300 . It has a density of 1.21g/cm3 . The boiling point is 448.1ºC at 760 mmHg . The melting point information is not available . The flash point is 224.8ºC .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research has demonstrated the utility of tert-butylsulfonyl and related functional groups in facilitating various organic transformations. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis, highlighting their potential in constructing complex molecules with specific configurations and functional groups (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis and Chiral Chemistry

N-tert-Butanesulfinyl imines are highlighted as versatile intermediates for the asymmetric synthesis of amines, showcasing the significance of tert-butylsulfonyl related compounds in synthesizing enantioenriched amines, amino acids, and amino alcohols. This application is critical for the development of asymmetric catalysis and the synthesis of biologically active compounds with high enantiomeric purity (Ellman, Owens, & Tang, 2002).

Development of New Chemical Reactions

The palladium-catalyzed amination of aryl halides and aryl triflates using tert-butylsulfonyl related compounds underscores the development of novel chemical reactions. This process exemplifies how these compounds can be employed in creating complex chemical structures, contributing to advancements in synthetic chemistry and the potential synthesis of new pharmaceuticals (Wolfe & Buchwald, 2003).

Material Science and Ionic Liquids

In material science, tert-butylsulfonyl and related structures have been explored in the synthesis of new anionic “polymeric ionic liquids” (PILs) with high charge delocalization. These studies focus on creating materials with improved ionic conductivities, showcasing the potential of these compounds in developing advanced materials for various applications, including energy storage and electronics (Shaplov et al., 2011).

properties

IUPAC Name

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJSQCADIANHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130832
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide

CAS RN

241127-19-5
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241127-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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